molecular formula C16H38N6 B14246032 N,N',N''-Tris[3-(dimethylamino)propyl]guanidine CAS No. 502501-74-8

N,N',N''-Tris[3-(dimethylamino)propyl]guanidine

Cat. No.: B14246032
CAS No.: 502501-74-8
M. Wt: 314.51 g/mol
InChI Key: YJPGEMQTUWZXKT-UHFFFAOYSA-N
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Description

N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is a chemical compound with the molecular formula C15H36N4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its three dimethylamino groups attached to a propyl chain, which is further connected to a guanidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘-Tris[3-(dimethylamino)propyl]guanidine typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then hydrogenated to produce dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with cyanamide under basic conditions to yield N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine .

Industrial Production Methods

Industrial production of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of an oil, which is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as N-oxides.

    Reduction: Reduced forms of the compound, such as primary or secondary amines.

    Substitution: Substituted derivatives where the dimethylamino groups are replaced by other functional groups.

Scientific Research Applications

N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminopropylamine: A related compound with similar reactivity but fewer dimethylamino groups.

    N,N-Dimethylguanidine: Another related compound with a guanidine core but different substituents.

Uniqueness

N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is unique due to its three dimethylamino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful as a catalyst and intermediate in various chemical reactions, setting it apart from other similar compounds .

Properties

CAS No.

502501-74-8

Molecular Formula

C16H38N6

Molecular Weight

314.51 g/mol

IUPAC Name

1,2,3-tris[3-(dimethylamino)propyl]guanidine

InChI

InChI=1S/C16H38N6/c1-20(2)13-7-10-17-16(18-11-8-14-21(3)4)19-12-9-15-22(5)6/h7-15H2,1-6H3,(H2,17,18,19)

InChI Key

YJPGEMQTUWZXKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=NCCCN(C)C)NCCCN(C)C

Origin of Product

United States

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